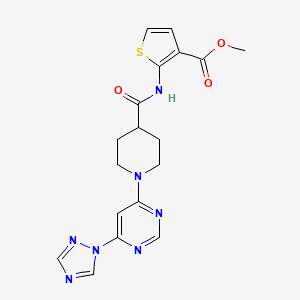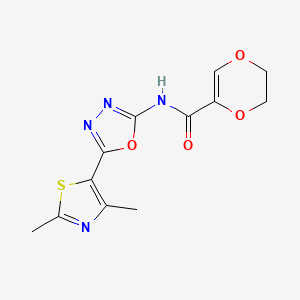
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components, including a 2,4-dimethylthiazol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group . These groups are common in many organic compounds and can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-dimethylthiazol-5-yl group would likely contribute to the compound’s overall polarity and could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazol-2-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,4-dimethylthiazol-5-yl group could contribute to the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmaceutical Research
Advanced Glycation End-Product Formation : Compounds with structural similarities to the mentioned chemical are explored for their roles in the formation of advanced glycation end-products (AGEs). These are significant in the study of diabetes and neurodegenerative diseases, where reactive carbonyl species like methylglyoxal modify proteins, forming AGEs. Understanding the reactions and inhibitions of such compounds can contribute to therapeutic approaches against AGE-related pathologies (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Antioxidant Activities : Novel synthetic pathways leading to heterocyclic compounds, including oxadiazoles and thiazoles, have been explored for their antimicrobial and antioxidant activities. These studies pave the way for developing new drugs with improved efficacy against various microbial pathogens and oxidative stress conditions. For example, research into the synthesis of novel benzodifuranyl, triazines, and oxadiazepines has shown potential anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research : Thiazole C-nucleosides have been synthesized and evaluated for their activity against various viruses, demonstrating how structural modifications can enhance antiviral properties. Such research contributes to the development of novel antiviral agents, crucial for treating diseases caused by viruses (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Material Science and Chemistry
Synthetic Routes and Polymer Research : The study of oxadiazole and thiadiazole derivatives extends into material science, where such compounds are integral to synthesizing novel polymeric materials with unique properties like thermal stability, fluorescence, and solubility. These materials have applications ranging from electronic devices to biomedical fields, showcasing the versatility of such chemical structures in contributing to advanced material development (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Antibacterial Mechanism Exploration : The antibacterial activity and mechanisms of action of oxadiazole derivatives have been a subject of interest. Such studies help in understanding how these compounds interact with bacterial cells, leading to the development of new antibacterial agents with specific mechanisms of action, crucial for overcoming antibiotic resistance (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-9(21-7(2)13-6)11-15-16-12(20-11)14-10(17)8-5-18-3-4-19-8/h5H,3-4H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLYSFMHOSWGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
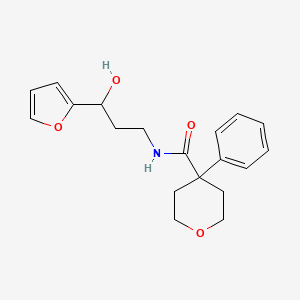
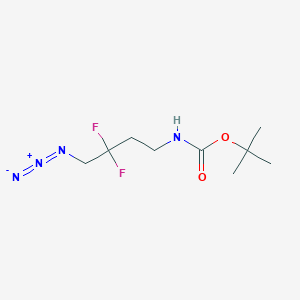
![4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide](/img/structure/B2652988.png)



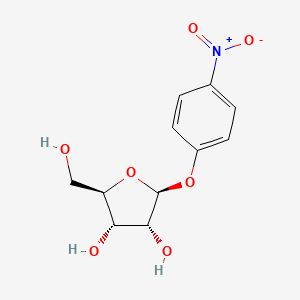
![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)
![4-benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B2653000.png)
